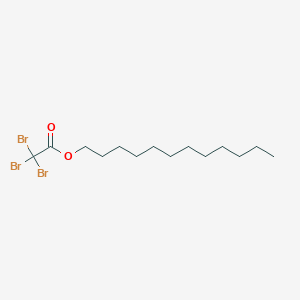![molecular formula C15H18N2O2 B14353650 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate CAS No. 92666-29-0](/img/structure/B14353650.png)
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate is a complex organic compound that features a benzyloxy group attached to a cyclohexyl ring, which is further connected to a diazonioethenolate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate typically involves multiple steps. One common method starts with the preparation of the benzyloxycyclohexane derivative, which is then subjected to diazotization reactions to introduce the diazonioethenolate group. The reaction conditions often require controlled temperatures and the use of specific reagents such as sodium nitrite and hydrochloric acid to facilitate the diazotization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonio group to an amine.
Substitution: Nucleophilic substitution reactions can replace the diazonio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzyloxycyclohexyl oxides.
Reduction: Formation of benzyloxycyclohexyl amines.
Substitution: Formation of various substituted benzyloxycyclohexyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in diazotization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonio group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The benzyloxy group may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Benzyloxy)phenyl]cyclohexylamine: Similar structure but with an amine group instead of a diazonioethenolate.
1-[4-(Benzyloxy)phenyl]cyclohexanol: Contains a hydroxyl group instead of a diazonioethenolate.
1-[4-(Benzyloxy)phenyl]cyclohexyl chloride: Features a chloride group instead of a diazonioethenolate.
Uniqueness
1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate is unique due to its diazonioethenolate group, which imparts distinct reactivity and potential applications. The combination of the benzyloxy and cyclohexyl moieties further enhances its chemical properties and versatility in various research fields.
Propiedades
Número CAS |
92666-29-0 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
2-diazo-1-(4-phenylmethoxycyclohexyl)ethanone |
InChI |
InChI=1S/C15H18N2O2/c16-17-10-15(18)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-5,10,13-14H,6-9,11H2 |
Clave InChI |
UVLXMCVIGNCZIC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)C=[N+]=[N-])OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]amino}benzoic acid](/img/structure/B14353572.png)


![5,5'-[(E)-Diazenediyl]di(oxan-2-one)](/img/structure/B14353583.png)


![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(benzene-4,1,2-triyl) tetraacetate](/img/structure/B14353602.png)
![4-Acetamidophenyl 2-[(2-phenylethyl)amino]benzoate](/img/structure/B14353603.png)


![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)

